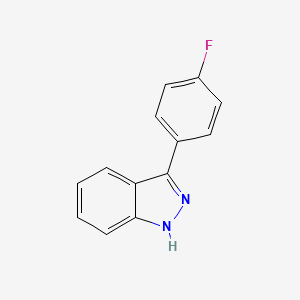

4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Herbicide Development

The compound 4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione, and its derivatives have shown promise in the development of herbicides. Research indicates that these compounds can act as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical for the growth of plants and weeds. For instance, a study synthesized and tested various HPPD inhibitors, identifying compounds with significant inhibitory activity, which could be utilized for effective weed control in agriculture. The research highlighted the synthesis of derivatives like 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4- carbonyl)isoindoline-1,3-dione, exhibiting high HPPD inhibitory activity, suggesting a promising scaffold for developing new herbicides (He et al., 2019).

Synthetic Chemistry and Drug Development

This chemical framework is also explored in the synthesis of complex molecules with potential applications in medicine and material science. Studies have demonstrated the versatility of this compound in synthesizing diverse molecular structures, which could lead to the development of new drugs and materials. For example, research into the synthesis of spirooxindole-pyran derivatives showcased the use of environmentally friendly conditions, leveraging the compound's reactivity for constructing complex and potentially bioactive molecules (Zhang et al., 2017).

Corrosion Inhibition

Moreover, derivatives of 4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione have been evaluated for their corrosion inhibition properties, offering potential applications in protecting metals from corrosion. This research underscores the compound's utility beyond pharmaceuticals, demonstrating its potential in industrial applications for extending the life of metal structures and components (Chadli et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Further investigations into the compound's derivatives have revealed antimicrobial and anti-inflammatory activities. These findings open new avenues for the development of novel therapeutic agents, harnessing the unique chemical structure of the compound for combating microbial infections and inflammation (Kumar et al., 2018).

properties

IUPAC Name |

4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-20-10-4-3-9-11(12(10)21-2)14(19)17(13(9)18)7-8-5-6-15-16-8/h3-6H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVMZPYBOXJYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)CC3=CC=NN3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

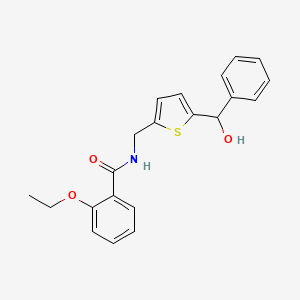

![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)

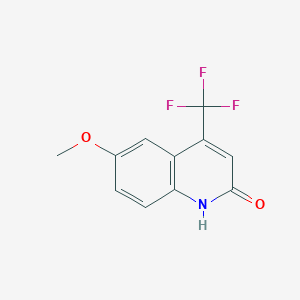

![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)

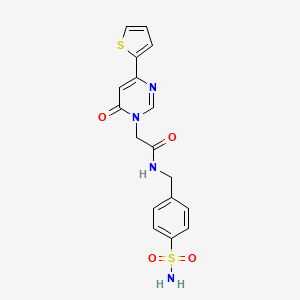

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)

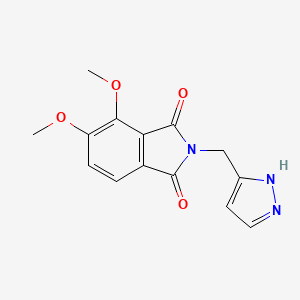

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)